Ramosetron

Descripción general

Descripción

Ramosetron is a selective 5-HT3 antagonist used as an antiemetic for chemotherapy- and postoperative-associated nausea and vomiting . It may also possess efficacy in irritable bowel syndrome . It is commonly employed to treat nausea and vomiting, in addition to certain diarrheal conditions .

Synthesis Analysis

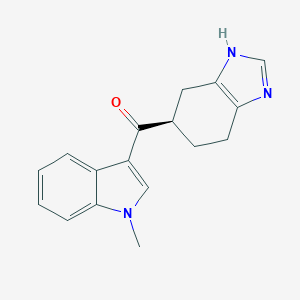

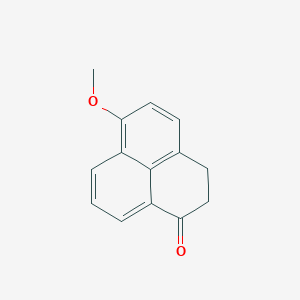

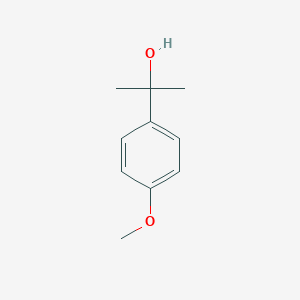

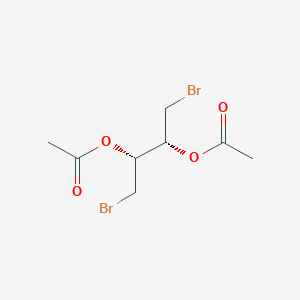

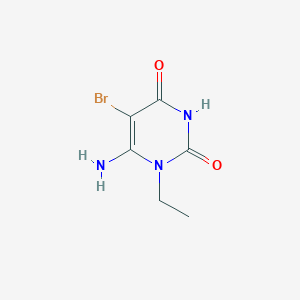

A new method for synthesizing Ramosetron Hydrochloride has been proposed. This process involves protecting tetrahydrobenzoimidazole by cycloacyl, followed by arylcarbonylating, and acid hydrolyzing .Molecular Structure Analysis

The molecular formula of Ramosetron is C17H17N3O . The average molecular weight is 279.336 Da and the monoisotopic mass is 279.137177 Da .Physical And Chemical Properties Analysis

Ramosetron has a molecular weight of 315.8 and its formula is C17H18ClN3O . It is soluble in DMSO at 22 mg/mL .Aplicaciones Científicas De Investigación

Irritable Bowel Syndrome with Diarrhea (IBS-D) Treatment

Ramosetron has been extensively investigated for its efficacy in treating IBS-D. A systematic review and meta-analysis of randomized controlled trials confirmed the benefits of ramosetron over placebo in patients with IBS-D. Treatment with ramosetron was associated with symptomatic improvements, including:

Quiescent Inflammatory Bowel Disease (IBD)

Ramosetron has also been studied in patients with quiescent IBD. It was found effective for relieving IBS-D-like symptoms in this population .

Approved Dosages

In Japan, ramosetron is approved at different dosages for male and female patients: 5 μg for male IBS-D patients and 2.5 μg for female patients .

Mecanismo De Acción

Target of Action

Ramosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor . This receptor is the primary target of Ramosetron and plays a crucial role in the transmission of signals in the gastrointestinal tract and the central nervous system .

Mode of Action

Ramosetron exerts its therapeutic effects by blocking the action of serotonin on 5-HT3 receptors . These receptors are present in the afferent vagal nerve endings in the gastrointestinal mucosa . By inhibiting the action of serotonin, a neurotransmitter involved in triggering nausea and vomiting, Ramosetron can effectively alleviate these symptoms .

Biochemical Pathways

It is known that the drug’s antagonistic action on 5-ht3 receptors disrupts the normal function of serotonin, a key neurotransmitter involved in various physiological processes, including the regulation of mood, appetite, and gastrointestinal motility .

Pharmacokinetics

Like other 5-ht3 receptor antagonists, it is expected to be well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

Ramosetron’s action results in significant symptomatic improvements in conditions like chemotherapy- and postoperative-associated nausea and vomiting, and diarrhea-predominant irritable bowel syndrome . It has been found to provide relief from overall IBS symptoms, abdominal discomfort/pain, and improve abnormal bowel habits and stool consistency .

Action Environment

The efficacy and stability of Ramosetron can be influenced by various environmental factors. For instance, stress conditions have been shown to induce abnormal defecation, which can be significantly suppressed by Ramosetron . .

Propiedades

IUPAC Name |

(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHPAPBPFQJABD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043842 | |

| Record name | Ramosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ramosetron | |

CAS RN |

132036-88-5 | |

| Record name | Ramosetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132036-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramosetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132036885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09290 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ramosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAMOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZRO0SC54Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of ramosetron?

A1: Ramosetron is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, , ] It exerts its effects by blocking the binding of serotonin, a neurotransmitter, to these receptors. [, ]

Q2: Where are 5-HT3 receptors primarily located, and what role do they play in the context of ramosetron’s therapeutic effects?

A2: 5-HT3 receptors are found in both the central nervous system (CNS), specifically the chemoreceptor trigger zone (CTZ), and the peripheral nervous system (PNS), particularly on vagal afferent nerves in the gastrointestinal (GI) tract. [, , ] Blocking 5-HT3 receptors in the CTZ helps prevent nausea and vomiting, while blocking those in the GI tract reduces GI motility and secretions. [, , , ]

Q3: How does ramosetron's mechanism of action translate to its therapeutic effects in conditions like irritable bowel syndrome with diarrhea (IBS-D)?

A3: In IBS-D, excessive serotonin release in the gut contributes to increased intestinal motility, secretions, and visceral hypersensitivity. [, , ] Ramosetron's blockade of 5-HT3 receptors helps normalize these processes, reducing diarrhea, abdominal pain, and discomfort. [, , ]

Q4: What is the molecular formula and weight of ramosetron?

A4: The molecular formula of ramosetron hydrochloride, the salt form commonly used in pharmaceuticals, is C17H21N3O3•HCl. The molecular weight is 351.84 g/mol. [, ]

Q5: Is there any information about the spectroscopic data of ramosetron available in the provided research?

A5: While the provided research papers don't delve into detailed spectroscopic characterization, FTIR spectroscopy is mentioned as a technique for confirming the identity of ramosetron and assessing potential drug-polymer interactions during the development of transdermal delivery systems. []

Q6: Has the compatibility of ramosetron with other drugs been investigated for combined administration?

A6: Yes, one study investigated the physicochemical compatibility of ramosetron with dezocine, an opioid analgesic, in a 0.9% sodium chloride injection intended for patient-controlled analgesia (PCA). [] The results demonstrated good physical and chemical stability of the mixture over 14 days when stored in both glass bottles and polyvinyl chloride (PVC) bags at 4°C and 25°C. [] This indicates potential for co-administration of these drugs for managing postoperative pain and PONV. []

Q7: How does storage temperature affect the stability of ramosetron in solution?

A7: The study on dezocine-ramosetron compatibility in 0.9% sodium chloride injection showed that ramosetron remained stable for 14 days when stored at both 4°C and 25°C. [] This suggests that ramosetron is relatively stable in solution across a range of clinically relevant temperatures.

Q8: What is the typical route of administration for ramosetron, and how does this influence its pharmacokinetic profile?

A8: Ramosetron is available in both oral and intravenous formulations. [, , ] Intravenous administration results in rapid onset of action, which is desirable for acute conditions like postoperative nausea and vomiting (PONV). [, , ] Oral administration provides a more convenient route for chronic conditions like IBS-D, allowing for once-daily dosing. [, ]

Q9: What is the approximate half-life of ramosetron, and how does this relate to its duration of action?

A9: While the provided research doesn't explicitly state the half-life, it does highlight that ramosetron exhibits a very slow dissociation rate from 5-HT3 receptors compared to other 5-HT3 antagonists like alosetron and cilansetron. [] This translates to a prolonged duration of action, contributing to its effectiveness in preventing both acute and delayed nausea and vomiting. [, , , , ]

Q10: Does ramosetron have any active metabolites, and if so, do they contribute to its pharmacological effects?

A10: Yes, ramosetron has an active metabolite, M-1, that also possesses affinity for 5-HT3 receptors. [] While M-1's binding affinity is lower than that of the parent drug, its contribution to overall receptor occupancy and the prolonged duration of action is significant, particularly after intravenous administration. [, ]

Q11: What is the evidence for the efficacy of ramosetron in preventing PONV compared to placebo?

A12: Multiple randomized controlled trials have demonstrated the effectiveness of ramosetron in reducing the incidence and severity of PONV compared to placebo. [, , , , , ] These studies have shown consistent benefits, particularly in the early postoperative period (0-6 hours). [, , , , , ]

Q12: Is there evidence suggesting any specific genetic polymorphisms that might influence ramosetron's effectiveness?

A17: Yes, one study investigated the influence of polymorphisms in the ABCB1 gene, which encodes a drug transporter protein, on the efficacy of ramosetron compared to palonosetron for preventing PONV. [] The findings suggest that individuals with specific ABCB1 genotypes might experience differences in the severity of PONV when treated with ramosetron. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)

![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)

![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)